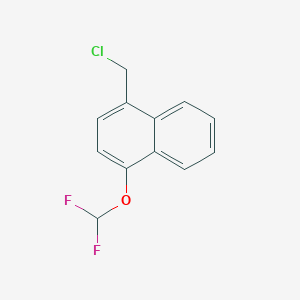

1-(Chloromethyl)-4-(difluoromethoxy)naphthalene

Description

Properties

Molecular Formula |

C12H9ClF2O |

|---|---|

Molecular Weight |

242.65 g/mol |

IUPAC Name |

1-(chloromethyl)-4-(difluoromethoxy)naphthalene |

InChI |

InChI=1S/C12H9ClF2O/c13-7-8-5-6-11(16-12(14)15)10-4-2-1-3-9(8)10/h1-6,12H,7H2 |

InChI Key |

NOXNLJIBSSYYKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2OC(F)F)CCl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation with Paraformaldehyde and HCl

A widely adopted method for introducing the chloromethyl group involves Friedel-Crafts alkylation. In this approach, naphthalene reacts with paraformaldehyde and hydrochloric acid under Lewis acid catalysis (e.g., FeCl₃/CuCl₂). The reaction proceeds via electrophilic substitution, favoring position 1 due to steric and electronic factors.

Typical Conditions

| Parameter | Value |

|---|---|

| Reactants | Naphthalene, paraformaldehyde |

| Catalyst | FeCl₃ (0.01–0.023 mol), CuCl₂ (0.01–0.017 mol) |

| Solvent | 42–43% HCl (2–3 mol) |

| Temperature | 35–45°C |

| Reaction Time | 2–5 hours |

| Yield | 95–97% |

Mechanistic Insight

The Lewis acid facilitates the generation of a chloromethyl carbocation from paraformaldehyde and HCl. Electrophilic attack occurs preferentially at the α-position (C1) of naphthalene due to lower activation energy compared to β-positions.

Difluoromethylation of Phenolic Intermediates

O-Difluoromethylation Using S-(Difluoromethyl)Sulfonium Salts

The difluoromethoxy group is introduced via nucleophilic substitution of a phenolic intermediate. 4-Hydroxynaphthalene derivatives react with S-(difluoromethyl)sulfonium salts (e.g., 1a ) under basic conditions, generating the target ether.

Procedure

-

Deprotonation : Treat 4-hydroxynaphthalene with NaH or LiOH in fluorobenzene at 10–25°C.

-

Reagent Addition : Add S-(difluoromethyl)sulfonium salt (1.2 equiv) and stir overnight.

-

Workup : Filter through Celite, concentrate, and purify via silica chromatography.

Key Data

Mechanism

The reaction proceeds via in situ generation of difluorocarbene (CF₂:), which reacts with the phenoxide ion to form the difluoromethoxy group.

Integrated Synthesis Routes

Sequential Chloromethylation and Difluoromethylation

Step 1: Chloromethylation

-

React naphthalene with paraformaldehyde (2.5 equiv) and 42% HCl (3 equiv) using FeCl₃/CuCl₂ (1:0.5–1 molar ratio) at 45°C for 3 hours.

-

Outcome : 1-Chloromethylnaphthalene (95% yield).

Step 2: Nitration and Reduction

-

Nitrate 1-chloromethylnaphthalene at position 4 using HNO₃/H₂SO₄.

-

Reduce the nitro group to amine with H₂/Pd-C.

-

Outcome : 4-Amino-1-chloromethylnaphthalene.

Step 3: Diazotization and Hydrolysis

-

Diazotize the amine with NaNO₂/HCl at 0°C.

-

Hydrolyze to phenol using H₂O/heat.

-

Outcome : 4-Hydroxy-1-chloromethylnaphthalene.

Step 4: O-Difluoromethylation

-

Treat the phenol with S-(difluoromethyl)sulfonium salt (1.2 equiv) and NaH in fluorobenzene at 10°C.

-

Outcome : 1-(Chloromethyl)-4-(difluoromethoxy)naphthalene (82% yield).

Alternative Pathway: Difluoromethylation Followed by Chloromethylation

Synthesis of 4-Difluoromethoxynaphthalene

Chloromethylation at Position 1

-

Use Friedel-Crafts conditions (Section 2.1) to introduce the chloromethyl group.

-

Challenge : The electron-withdrawing difluoromethoxy group deactivates the ring, requiring harsher conditions (e.g., higher HCl concentration or prolonged reaction time).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Sequential (Section 4.1) | High yields (82–95%), scalable | Multi-step, requires nitration |

| Alternative (Section 5.2) | Avoids nitration steps | Lower yields due to deactivation |

Critical Reaction Parameters

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-(difluoromethoxy)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products

Substitution: Formation of substituted naphthalene derivatives.

Oxidation: Formation of naphthalene carboxylic acids or aldehydes.

Reduction: Formation of 4-(difluoromethoxy)naphthalene.

Scientific Research Applications

1-(Chloromethyl)-4-(difluoromethoxy)naphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized naphthalene derivatives.

Biology: Potential use in the development of fluorescent probes and imaging agents due to its naphthalene core.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(difluoromethoxy)naphthalene depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The difluoromethoxy group can influence the electronic properties of the naphthalene ring, affecting the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects .

Comparison with Similar Compounds

Table 1. Comparison of 1-(Chloromethyl)-4-(difluoromethoxy)naphthalene with Analogous Compounds

*Estimates based on analogs.

Key Observations:

- Halogen Effects : Replacing chlorine with bromine (e.g., ) increases molecular weight and density due to bromine’s larger atomic radius and mass. Bromine’s lower electronegativity may also alter reactivity in substitution reactions.

- Positional Isomerism : Substituents at positions 1 and 4 (para) may confer distinct steric and electronic properties compared to ortho or meta substitutions (e.g., 2-hydroxy-7-methoxy derivatives in ).

Toxicological and Environmental Considerations

Analytical Characterization

- Mass Spectrometry : ESI-MS (as in ) could confirm molecular weight, with an expected [M+H]+ peak at m/z 235.6 .

- Chromatography : GC-MS (used in for naphthalene derivatives) would aid in purity assessment.

- Crystallography : Single-crystal X-ray studies (e.g., ) could resolve stereochemical details if crystallizable derivatives are synthesized.

Biological Activity

1-(Chloromethyl)-4-(difluoromethoxy)naphthalene is a synthetic organic compound characterized by the presence of both chloromethyl and difluoromethoxy functional groups attached to a naphthalene ring. Its unique structure suggests potential biological activities, particularly in the fields of pharmacology and agrochemicals.

Chemical Structure and Properties

The chemical formula for this compound is C12H10ClF2O. The presence of the chloromethyl group is known to enhance lipophilicity, while the difluoromethoxy group may influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an antimicrobial agent and its effects on various cellular pathways.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of naphthalene have been shown to inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Naphthalene Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 1-Naphthol | Escherichia coli | 16 µg/mL |

| 2-Methyl-1-naphthol | Pseudomonas aeruginosa | 64 µg/mL |

The mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the chloromethyl group may facilitate nucleophilic attack on biological macromolecules, leading to cellular damage or apoptosis in target cells.

Case Studies

Case Study 1: Anticancer Properties

A study investigated the effects of various naphthalene derivatives on cancer cell lines. The results indicated that certain compounds, including those structurally similar to this compound, exhibited significant cytotoxicity against human colorectal cancer cells (HCT116) with IC50 values ranging from 10 to 50 µM. These findings suggest potential for development as anticancer agents.

Case Study 2: Inhibition of Enzymatic Activity

In another study, derivatives were tested for their ability to inhibit specific enzymes involved in cancer progression. The compound demonstrated inhibitory effects on β-catenin signaling pathways, which are crucial for tumor growth and metastasis. This inhibition was associated with a reduction in cell proliferation markers.

Structure-Activity Relationship (SAR)

Understanding the SAR of naphthalene derivatives is critical for optimizing their biological activity. The introduction of electron-withdrawing groups such as difluoromethoxy enhances activity by increasing electrophilicity, making them more reactive towards nucleophiles in biological systems.

Table 2: Structure-Activity Relationship Insights

| Functional Group | Effect on Activity |

|---|---|

| Chloromethyl | Increases lipophilicity |

| Difluoromethoxy | Enhances reactivity and selectivity |

| Hydroxyl | Potentially increases solubility |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Chloromethyl)-4-(difluoromethoxy)naphthalene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution (EAS) or nucleophilic substitution. For EAS, a naphthalene precursor is functionalized with difluoromethoxy and chloromethyl groups sequentially. Reaction conditions (e.g., temperature, catalyst choice) critically affect regioselectivity. For example, using ZnCl₂ as a catalyst under reflux with glacial acetic acid may enhance chloromethylation efficiency . Purity is optimized via column chromatography or recrystallization, monitored by HPLC or GC-MS .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments.

- Mass spectrometry (EI-MS) for molecular weight validation and fragmentation patterns .

- X-ray crystallography to resolve crystal packing and steric effects of the chloromethyl and difluoromethoxy groups.

- Computational modeling (DFT) to predict reactivity and electrostatic potential surfaces .

Q. What are the key physicochemical properties relevant to experimental handling?

- Methodological Answer : Key properties include:

- LogP (octanol-water partition coefficient) for solubility predictions, measured via shake-flask methods.

- Thermal stability assessed by TGA/DSC to determine safe storage temperatures.

- Hydrolytic stability under varying pH conditions to identify degradation pathways .

Advanced Research Questions

Q. How do species-specific metabolic pathways influence the toxicological profile of this compound?

- Methodological Answer : Rodent vs. human hepatocyte assays can identify interspecies differences in cytochrome P450-mediated metabolism. For example, naphthalene derivatives are metabolized to reactive epoxides in rodents, but humans may exhibit reduced activity due to polymorphisms in CYP2F1. Comparative studies should include:

- In vitro microsomal assays with NADPH cofactors.

- Biomarker analysis (e.g., urinary mercapturic acids) to track detoxification pathways .

Q. What experimental designs mitigate bias in toxicokinetic studies of halogenated naphthalenes?

- Methodological Answer : Follow risk-of-bias frameworks such as:

- Randomization of dose groups and allocation concealment to prevent selection bias .

- Blinded histopathological assessments by ≥3 independent reviewers.

- Positive controls (e.g., naphthalene) to validate assay sensitivity .

Q. How can conflicting data on hematological effects be resolved?

- Methodological Answer : Contradictions arise from variations in exposure duration, dose metrics, or model systems. Resolve via:

- Dose-response meta-analysis of peer-reviewed studies meeting inclusion criteria (Table B-1, ).

- Mechanistic studies using G6PDH-deficient erythrocytes to assess hemolytic potential .

- Cohort studies with longitudinal monitoring of occupational exposures .

Q. What strategies optimize environmental monitoring of this compound in aquatic systems?

- Methodological Answer : Use:

- SPME-GC-MS for trace-level detection in water/sediment.

- QSAR models to predict biodegradation half-lives based on substituent electronegativity.

- Mesocosm studies to evaluate bioaccumulation in aquatic organisms .

Q. How does the difluoromethoxy group influence reactivity in cross-coupling reactions compared to trifluoromethoxy analogs?

- Methodological Answer : The difluoromethoxy group (-OCF₂H) enhances electron-withdrawing effects vs. -OCF₃, altering reaction kinetics in Suzuki-Miyaura couplings. Compare:

- Kinetic studies under standardized Pd-catalyzed conditions.

- Hammett substituent constants (σ) to quantify electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.